molecular formula C20H15ClO2S B3293057 4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde CAS No. 883718-60-3

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde

Cat. No. B3293057
Key on ui cas rn: 883718-60-3
M. Wt: 354.8 g/mol
InChI Key: WWQYHTNGNWRGHD-UHFFFAOYSA-N
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Patent
US07795472B2

Procedure details

3-Benzyloxybenzenethiol (13) (75.0 g, 347 mmol) and 2-chloro-4-fluorobenzaldehyde (55.0 g, 347 mmol) were dissolved in dimethylformamide (DMF) (350 mL) while the solution was being stirred. The solution was then placed in a water bath at 30° C. and potassium carbonate (62.3 g, 451 mmol) and dimethylformamide (25 mL) were added. This mixture was stirred for 30 min at an internal temperature of 40 to 42° C. Tap water (125 mL) was then added and the mixture was cooled in ice water. To the cooled mixture, additional tap water (625 mL) was added dropwise for crystallization. The mixture was stirred for 30 min and the resulting crystals were collected by filtration and washed with 10% aqueous 2-propanol (188 mL). The moist crystals were dissolved in ethyl acetate (750 mL) and the solution was washed twice with tap water (375 mL×2). The organic layer was concentrated under reduced pressure and acetone (900 mL) was added to the resulting residue. Purified water (386 mL) was then added dropwise at an internal temperature of 23° C. The mixture was stirred for 30 min and the resulting crystals were collected by filtration and washed with 50% aqueous acetone (400 mL). The washed crystals were air-dried overnight. Subsequently, the product was dried by blowing an air stream at 45° C. for 1 hour. This gave 4-(3-benzyloxyphenylthio)-2-chlorobenzaldehyde (1) as a colorless prism crystals (115 g, 94%).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
62.3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Quantity
625 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([SH:15])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:16][C:17]1[CH:24]=[C:23](F)[CH:22]=[CH:21][C:18]=1[CH:19]=[O:20].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([S:15][C:23]2[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[C:17]([Cl:16])[CH:24]=2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)S
Name
Quantity
55 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)F
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
62.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
625 mL
Type
reactant
Smiles
O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then placed in a water bath at 30° C.
STIRRING
Type
STIRRING
Details
This mixture was stirred for 30 min at an internal temperature of 40 to 42° C
Duration
30 min
ADDITION
Type
ADDITION
Details
was then added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with 10% aqueous 2-propanol (188 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The moist crystals were dissolved in ethyl acetate (750 mL)
WASH
Type
WASH
Details
the solution was washed twice with tap water (375 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure and acetone (900 mL)
ADDITION
Type
ADDITION
Details
was added to the resulting residue
ADDITION
Type
ADDITION
Details
Purified water (386 mL) was then added dropwise at an internal temperature of 23° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with 50% aqueous acetone (400 mL)
CUSTOM
Type
CUSTOM
Details
The washed crystals were air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Subsequently, the product was dried
CUSTOM
Type
CUSTOM
Details
at 45° C.
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)SC1=CC(=C(C=O)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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